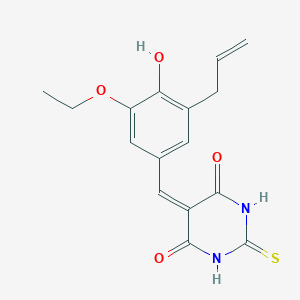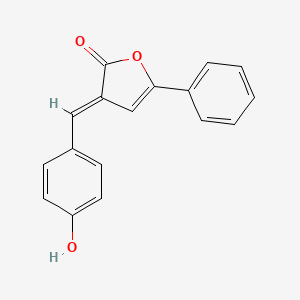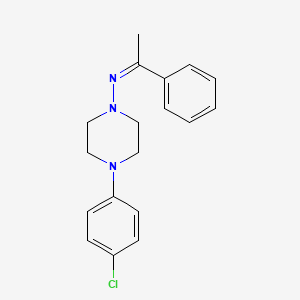
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as Cpd-5, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. Cpd-5 belongs to the class of chromene derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE), which are involved in the production of inflammatory mediators. N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. Additionally, N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB), signal transducer and activator of transcription 3 (STAT3), and activator protein-1 (AP-1), which play a crucial role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, antitumor, and neuroprotective effects. N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In cancer, N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is stable under physiological conditions and can be easily dissolved in various solvents, which makes it suitable for in vitro and in vivo experiments. N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to have low toxicity, which reduces the risk of adverse effects in animal models. However, the limitations of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide include its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic potential in humans. Future research is needed to optimize the formulation and delivery of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide to improve its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, including the exploration of its therapeutic potential in various diseases, the optimization of its pharmacokinetic properties, and the elucidation of its mechanism of action. In cancer, future research could focus on the development of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide as a novel chemotherapeutic agent or as an adjuvant therapy to enhance the efficacy of existing treatments. In inflammation, future research could investigate the potential of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide as a therapeutic agent for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorders, future research could explore the potential of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide as a neuroprotective agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on the optimization of the formulation and delivery of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide to improve its bioavailability and pharmacokinetic properties, which may enhance its therapeutic potential in humans.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide can be synthesized by a multistep reaction involving the condensation of 5-chloro-2-methoxyphenol with 3-acetyl-4-hydroxycoumarin, followed by the reaction of the resulting intermediate with isocyanate. The final product is obtained after purification using column chromatography and recrystallization. The synthesis method of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported in several research articles, and the purity and yield of the compound have been optimized through various modifications.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO5/c1-23-14-5-3-10(18)7-13(14)19-16(21)12-6-9-2-4-11(20)8-15(9)24-17(12)22/h2-8,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGGTIUGQBLUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)
![methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)

![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)

![N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5912188.png)
![4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)
![7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912226.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(1-pyrrolidinylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B5912232.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5912238.png)